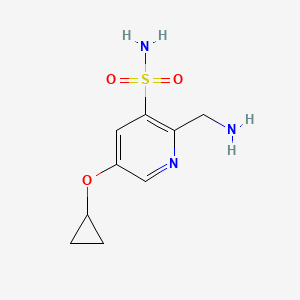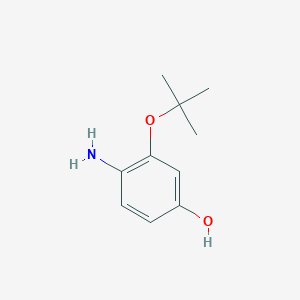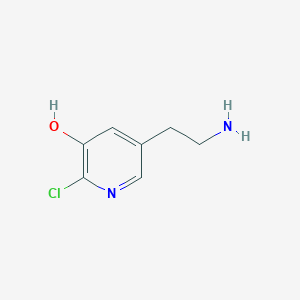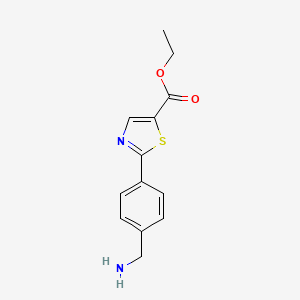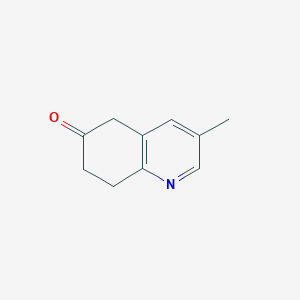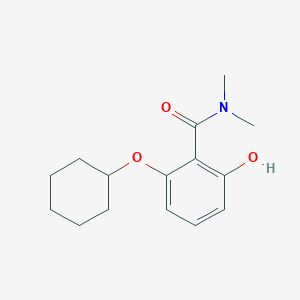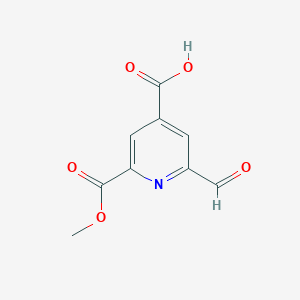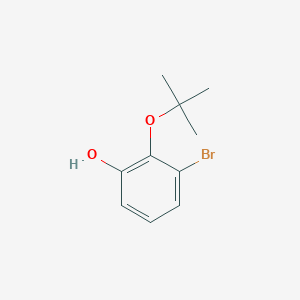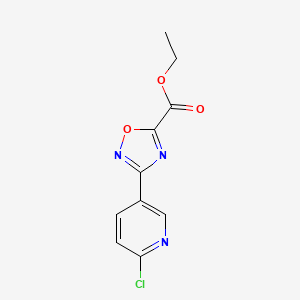
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl chloroformate and hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the oxadiazole ring.
科学的研究の応用
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
3-(6-Chloropyridin-3-yl)methyl-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines: These compounds share the chloropyridinyl group and have similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Uniqueness
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate is unique due to its combination of a chloropyridinyl group and an oxadiazole ring. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C10H8ClN3O3 |
|---|---|
分子量 |
253.64 g/mol |
IUPAC名 |
ethyl 3-(6-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-3-4-7(11)12-5-6/h3-5H,2H2,1H3 |
InChIキー |
QPQLWXNRFYWVAM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)

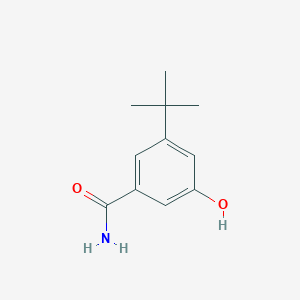
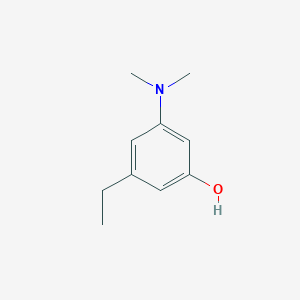
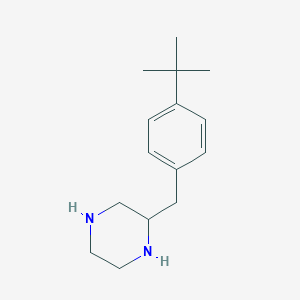
![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
